3-Chloro-4-formylbenzonitrile
Overview
Description
3-Chloro-4-formylbenzonitrile: is an organic compound with the molecular formula C8H4ClNO and a molecular weight of 165.58 g/mol . It is a derivative of benzonitrile, characterized by the presence of a chloro group at the third position and a formyl group at the fourth position on the benzene ring . This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-formylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzonitrile with formylating agents such as formic acid or formic acid derivatives under controlled conditions . Another method includes the use of Friedel-Crafts acylation, where 3-chlorobenzonitrile reacts with formyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-formylbenzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-Chloro-4-carboxybenzonitrile.
Reduction: 3-Chloro-4-hydroxybenzonitrile or 3-Chloro-4-aminobenzonitrile.
Substitution: 3-Amino-4-formylbenzonitrile, 3-Thio-4-formylbenzonitrile, etc.
Scientific Research Applications
Chemistry: 3-Chloro-4-formylbenzonitrile is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of complex molecules .
Biology: In biological research, it is used to study the effects of nitrile-containing compounds on biological systems and to develop new bioactive molecules .
Medicine: The compound is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of 3-chloro-4-formylbenzonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures . The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, thereby altering their function and activity .
Comparison with Similar Compounds
3-Chloro-4-fluoroaniline: Similar structure with a fluoro group instead of a formyl group.
4-Chloro-3-methylphenol: Similar structure with a methyl group instead of a formyl group.
4-Chloro-3-nitrobenzotrifluoride: Similar structure with a nitro group instead of a formyl group.
Uniqueness: 3-Chloro-4-formylbenzonitrile is unique due to the presence of both a chloro and a formyl group on the benzene ring, which imparts distinct reactivity and chemical properties. This combination allows for versatile applications in organic synthesis and the development of novel compounds with specific functional attributes.
Properties
IUPAC Name |
3-chloro-4-formylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRNLUNAHZKZTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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